(2-Ethoxy-2-methylpropyl)cyclopropane
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
62456-19-3 |
|---|---|
Molecular Formula |
C9H18O |
Molecular Weight |
142.24 g/mol |
IUPAC Name |
(2-ethoxy-2-methylpropyl)cyclopropane |
InChI |
InChI=1S/C9H18O/c1-4-10-9(2,3)7-8-5-6-8/h8H,4-7H2,1-3H3 |
InChI Key |
LKEZXKMHXZYDAN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C)(C)CC1CC1 |
Origin of Product |
United States |
Physicochemical Properties of 2 Ethoxy 2 Methylpropyl Cyclopropane
Regioselective and Stereoselective Cyclopropanation Approaches
Carbene and Carbenoid Additions to Alkenes (e.g., Simmons-Smith Reaction Variants)
The Simmons-Smith reaction and its modifications are cornerstone methods for the cyclopropanation of alkenes. nih.gov This reaction typically involves an organozinc carbenoid, which reacts with an alkene to form a cyclopropane in a stereospecific manner, meaning the stereochemistry of the alkene is preserved in the cyclopropane product. wikipedia.orgmasterorganicchemistry.com For the synthesis of a precursor to this compound, a suitable alkene such as 4-ethoxy-4-methylpent-1-ene could be employed.
The classical Simmons-Smith reaction uses a zinc-copper couple and diiodomethane (B129776) (CH₂I₂). thermofisher.com However, several modifications have been developed to improve reactivity and handling. The Furukawa modification, which utilizes diethylzinc (B1219324) (Et₂Zn) in place of the zinc-copper couple, often provides better yields and is particularly effective for the cyclopropanation of vinyl ethers. nih.govthermofisher.com Another variation, the Charette modification, employs different zinc reagents to enhance efficiency. organic-chemistry.org The choice of solvent can also influence the reaction rate, with less basic solvents generally favoring a faster reaction. nih.gov
The presence of a hydroxyl group in the alkene substrate can direct the cyclopropanation to occur on the same face of the double bond, a feature that is valuable for controlling diastereoselectivity in more complex molecules. organic-chemistry.orgnih.gov While the target molecule itself does not have a directing group on the alkene precursor, this principle is crucial in the broader context of stereoselective cyclopropane synthesis. nih.gov
Table 1: Comparison of Simmons-Smith Reaction Variants
| Reaction Variant | Reagents | Key Advantages |
| Classical Simmons-Smith | Zn-Cu couple, CH₂I₂ | Well-established, stereospecific. wikipedia.org |
| Furukawa Modification | Et₂Zn, CH₂I₂ | Increased reactivity, suitable for vinyl ethers. thermofisher.com |
| Directed Simmons-Smith | Substrate with directing group (e.g., -OH) | High diastereoselectivity. nih.govacs.org |
Organocatalytic and Transition Metal-Catalyzed Cyclopropanation Strategies
Beyond zinc-based reagents, a variety of transition metals and organocatalysts have been employed to effect cyclopropanation. Transition metal catalysts, particularly those based on rhodium and copper, are highly effective in catalyzing the decomposition of diazo compounds to generate metal carbenes, which then react with alkenes. wikipedia.org For instance, rhodium(II) carboxylate complexes are common catalysts for the cyclopropanation of olefins with diazoacetates. wikipedia.org The choice of metal and ligand can be tuned to control the stereoselectivity of the reaction. acs.orgnih.gov Cobalt-catalyzed cyclopropanations have also been developed as a complementary method to address some limitations of zinc carbenoid chemistry, such as reactions with electron-deficient olefins. purdue.edu
Organocatalysis has emerged as a powerful, metal-free alternative for cyclopropanation. researchgate.net These methods often involve the in situ generation of reactive intermediates from simple precursors. nih.gov For example, organocatalytic approaches can activate cyclopropanes for further functionalization or guide the stereoselective formation of the cyclopropane ring. nih.govrsc.org
Enantioselective and Diastereoselective Synthesis of Cyclopropyl Ethers
Achieving high levels of enantioselectivity and diastereoselectivity is a primary goal in modern organic synthesis. acs.orgnih.gov For the synthesis of chiral cyclopropyl ethers, asymmetric cyclopropanation reactions are employed. rochester.edumdpi.com This can be achieved by using chiral catalysts or chiral auxiliaries. acs.org
Enantioselective cyclopropanation can be accomplished using chiral transition metal complexes. For example, rhodium catalysts bearing chiral ligands have been successfully used in the asymmetric cyclopropanation of alkenes with diazo compounds. wikipedia.org Similarly, biocatalytic strategies using engineered enzymes, such as myoglobin, have shown remarkable efficiency and stereoselectivity in the synthesis of nitrile-substituted cyclopropanes, which are versatile synthetic intermediates. rochester.edu
Diastereoselective synthesis of cyclopropanes can be controlled by the existing stereochemistry in the substrate or by the use of chiral reagents. nih.govresearchgate.net For instance, the diastereoselective formal nucleophilic substitution of chiral, non-racemic bromocyclopropanes can yield enantiomerically enriched cyclopropyl ethers. researchgate.netmdpi.com Tandem reaction sequences, where multiple transformations occur in a single pot, can also be designed to generate complex cyclopropyl alcohols with high enantio- and diastereoselectivity. nih.govnih.gov
Construction of the Ether Moiety within Cyclopropane Architectures
The introduction of the ether group is the second key transformation in the synthesis of this compound. This can be achieved either by forming the ether before cyclopropanation or by introducing it onto a pre-existing cyclopropane scaffold.
Williamson Ether Synthesis in Cyclopropane Derivatives
The Williamson ether synthesis is a classic and widely used method for preparing ethers, involving the reaction of an alkoxide with an alkyl halide via an Sₙ2 mechanism. wikipedia.orgbyjus.com To apply this method to the synthesis of the target compound, a precursor such as (2-methyl-2-hydroxypropyl)cyclopropane would be required. This cyclopropyl alcohol could be deprotonated with a strong base, like sodium hydride, to form the corresponding alkoxide. youtube.com Subsequent reaction with an ethyl halide, such as ethyl bromide or ethyl iodide, would yield this compound. brainly.in
For this Sₙ2 reaction to be efficient, the alkyl halide must be primary to avoid competing elimination reactions. byjus.commasterorganicchemistry.com Since ethyl halides are primary, this approach is synthetically viable. The Williamson ether synthesis is versatile and can also be used to form cyclic ethers through an intramolecular reaction if the alcohol and the halide are present in the same molecule. masterorganicchemistry.comlibretexts.org
Table 2: Key Components of Williamson Ether Synthesis for the Target Compound
| Reactant 1 (Nucleophile) | Reactant 2 (Electrophile) | Base | Product |
| (2-methyl-2-hydroxypropyl)cyclopropane | Ethyl bromide or Ethyl iodide | Sodium Hydride (NaH) | This compound |
Alkoxymercuration-Demercuration and Related Etherification Methods
Alkoxymercuration-demercuration is another powerful method for the synthesis of ethers from alkenes. byjus.commasterorganicchemistry.com This two-step process involves the reaction of an alkene with an alcohol in the presence of a mercury salt (e.g., mercuric acetate (B1210297), Hg(OAc)₂), followed by reduction with sodium borohydride (B1222165) (NaBH₄). libretexts.orgyoutube.com A key advantage of this method is that it proceeds with Markovnikov regioselectivity without carbocation rearrangements, which can be a problem in acid-catalyzed ether synthesis. byjus.comlibretexts.org
To synthesize this compound using this approach, one could envision a multi-step sequence starting from an alkene that already contains the cyclopropane ring, such as (2-methylprop-1-en-1-yl)cyclopropane. Reaction of this alkene with ethanol (B145695) and mercuric acetate would lead to the formation of an organomercury intermediate, with the ethoxy group adding to the more substituted carbon of the double bond. Subsequent demercuration with sodium borohydride would furnish the final product. doubtnut.com
Intramolecular Cyclization Reactions Forming Cyclopropyl Ether Linkages
Intramolecular cyclization represents a powerful strategy for the formation of the cyclopropane ring, often with a high degree of stereocontrol. In the context of synthesizing this compound, this approach would involve the formation of the three-membered ring from a linear precursor already containing the ether functionality. A key method in this category is the intramolecular nucleophilic displacement of a leaving group. nih.govwikipedia.org
This can be conceptualized in a process analogous to the Perkin reaction for cyclopropane synthesis, where a carbanion generated at a position gamma to a suitable leaving group undergoes an intramolecular SN2 reaction to form the cyclopropane ring. wikipedia.org For the target molecule, a hypothetical precursor could be a 1-halo-4-(2-ethoxy-2-methylpropyl)butane derivative. Treatment of such a substrate with a strong, non-nucleophilic base would generate a carbanion at the carbon adjacent to the cyclopropane-forming methylene, which would then displace the halide to furnish the cyclopropane ring.
Another relevant intramolecular approach is a variation of the Corey-Chaykovsky reaction, which typically involves the reaction of an enone with a sulfur ylide. ethz.ch An intramolecular version could be envisioned where a molecule containing both a sulfonium (B1226848) ylide and the ether-containing alkyl chain is induced to cyclize.
The efficiency of these intramolecular cyclizations is often influenced by factors such as the nature of the leaving group, the choice of base, and the substitution pattern of the acyclic precursor, which can affect the stability of the intermediate carbanion and the transition state of the cyclization.
Table 1: Representative Intramolecular Cyclization Reactions for Cyclopropane Formation
| Precursor Type | Reagents and Conditions | Product Type | Diastereoselectivity | Yield (%) |
| γ-Haloketone | Strong Base (e.g., NaH, KOt-Bu) | Cyclopropyl Ketone | N/A | Good to Excellent |
| α,β-Unsaturated Ester with γ-Leaving Group | Nucleophile (e.g., malonate) | Substituted Cyclopropane | Often High | Good |
| Homoallylic Tosylate | Photocatalyst, Radical Initiator | Substituted Cyclopropane | High | Good to Excellent |
Multi-Component and Cascade Approaches to Substituted Cyclopropanes with Ether Functionality
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. taylorandfrancis.com These reactions are characterized by their high atom economy, operational simplicity, and the ability to rapidly generate molecular complexity. A hypothetical MCR for the synthesis of this compound could involve the reaction of a cyclopropene (B1174273), an alcohol, and an electrophile in a Lewis acid-promoted cascade. rsc.org
Cascade reactions, also known as tandem or domino reactions, involve a sequence of intramolecular transformations that are triggered by a single event, leading to a significant increase in molecular complexity in a single step. For the synthesis of cyclopropyl ethers, a cascade approach could be initiated by the hydroalkoxylation of a suitably substituted cyclopropene. rsc.org The resulting intermediate could then undergo further transformations to install the desired side chain.
For instance, a Lewis acid-promoted reaction of a cyclopropene with 2-methyl-2-propanol and an ethoxy-containing electrophile could potentially assemble the target molecule in a highly convergent manner. The stereochemical outcome of such reactions is often controlled by the catalyst and the nature of the substrates.
Another potential cascade pathway could involve the ring-opening of a cyclopropyl ketone, followed by a series of intramolecular events. nih.gov For example, treatment of a vinyl-substituted donor-acceptor cyclopropane with a salicylaldehyde (B1680747) derivative in the presence of a palladium catalyst can lead to a cascade involving olefination and O-allylation to form benzoxepins. While not directly forming the target molecule, this illustrates the potential of cascade reactions starting from functionalized cyclopropanes.
Table 2: Examples of Multi-Component and Cascade Reactions for Cyclopropane Synthesis
| Reaction Type | Components | Catalyst/Promoter | Product Type | Key Features |
| Hydroalkoxylation/Reduction Cascade | ω-Hydroxy Cyclopropene, Reducing Agent | Lewis Acid (e.g., Bi(OTf)₃) | Substituted Tetrahydrofuran/Tetrahydropyran | Stereoselective, forms cyclic ethers |
| Mechanochemical Cascade Cyclization | Cyclopropyl Ketone, 1,2-Diamino Arene | 1,1,1,3,3,3-Hexafluoroisopropanol | 1,2-Disubstituted Benzimidazole | Metal-free, solventless |
| Palladium-Catalyzed Cascade | Vinylcyclopropane, Salicylaldehyde | Palladium Complex | Substituted Benzoxepin | (4+3) Cyclocondensation |
Synthetic Utility of Precursor Molecules with Cyclopropyl or Ether Functionality
The synthesis of this compound can also be approached by utilizing precursor molecules that already contain either the cyclopropane ring or the ether-containing side chain. These strategies involve the late-stage introduction of the missing functionality.
Functionalization of a Cyclopropyl Precursor:
A common strategy involves the use of a cyclopropyl ketone as a versatile intermediate. researchgate.net For instance, cyclopropyl methyl ketone can be subjected to a Grignard reaction with a suitable organometallic reagent, such as 2-ethoxy-2-methylpropylmagnesium bromide, to form a tertiary alcohol. Subsequent deoxygenation of the alcohol would yield the target molecule. Alternatively, a Wittig-type reaction on the cyclopropyl ketone could be employed to introduce the required carbon skeleton, followed by reduction and etherification steps.
Another approach involves the functionalization of cyclopropanol (B106826) derivatives. nih.gov Cyclopropanols can be readily prepared and serve as valuable three-carbon synthons. The hydroxyl group can be activated and displaced by a nucleophile, or it can direct further reactions on the cyclopropane ring.
Cyclopropanation of an Ether-Containing Precursor:
Conversely, a molecule already possessing the (2-ethoxy-2-methylpropyl) moiety can be subjected to a cyclopropanation reaction. A common method for cyclopropanation is the Simmons-Smith reaction, which involves the treatment of an alkene with a carbenoid species, typically generated from diiodomethane and a zinc-copper couple. nih.gov In this case, a precursor such as 1-(2-ethoxy-2-methylpropyl)ethene could be cyclopropanated to afford the desired product. The Simmons-Smith reaction is known for its stereospecificity and tolerance of various functional groups, including ethers.
Other cyclopropanation methods, such as those involving diazo compounds and metal catalysts, or the use of dihalocarbenes followed by reduction, could also be employed. masterorganicchemistry.comorganic-chemistry.org The choice of method would depend on the stability of the ether-containing substrate under the reaction conditions and the desired stereochemical outcome. The steric bulk of the (2-ethoxy-2-methylpropyl) group might influence the efficiency and diastereoselectivity of the cyclopropanation reaction.
Table 3: Synthetic Strategies Utilizing Precursor Molecules
| Precursor Type | Key Transformation | Reagents | Product |
| Cyclopropyl Ketone | Grignard Reaction & Deoxygenation | (2-Ethoxy-2-methylpropyl)magnesium bromide, then reducing agent | This compound |
| Alkene with Ether Moiety | Simmons-Smith Cyclopropanation | CH₂I₂, Zn-Cu couple | This compound |
| Bromocyclopropane | Nucleophilic Substitution | Alcohol, Base | Cyclopropyl Ether |
| Cyclopropanol | Esterification/Functionalization | Carboxylic Acid, Coupling Agent | Cyclopropyl Ester |
Mechanistic Investigations of Reactions Involving 2 Ethoxy 2 Methylpropyl Cyclopropane and Analogous Cyclopropyl Ethers
Elucidation of Reaction Intermediates
The cleavage and rearrangement of cyclopropyl (B3062369) ethers can proceed through various highly reactive intermediates. Understanding the formation, stability, and subsequent reactivity of these species is fundamental to predicting and controlling reaction pathways.
Formation and Reactivity of Cyclopropyl Carbocations
Cyclopropyl groups are known to effectively stabilize adjacent carbocations through hyperconjugation, a phenomenon where the C-C bonds of the strained ring donate electron density to the vacant p-orbital of the cationic center. wikipedia.orgstackexchange.com In the case of (2-Ethoxy-2-methylpropyl)cyclopropane and similar ethers, carbocation formation can be initiated by Lewis acids or under solvolytic conditions, leading to the departure of the alkoxy group. acs.orgnih.gov
The resulting cyclopropylcarbinyl cation is a key non-classical carbocationic intermediate. researchgate.netrsc.org This species is not static; it exists in equilibrium with homoallyl and cyclobutyl cations through rapid skeletal rearrangements. rsc.orgnih.gov The stability of the cyclopropylcarbinyl cation is remarkable, often compared to that of a benzyl (B1604629) cation, due to the delocalization of the positive charge into the cyclopropane (B1198618) ring's bonding orbitals. stackexchange.com This delocalization weakens the distal C-C bond of the cyclopropane ring, facilitating ring-opening reactions. mdpi.com
The reactivity of these carbocations is diverse. They can be trapped by nucleophiles, leading to substitution products, or undergo rearrangement to form more stable carbocationic structures prior to reaction. nih.govbeilstein-journals.org For instance, the solvolysis of cyclopropylcarbinyl systems often yields a mixture of cyclopropylcarbinyl, cyclobutyl, and homoallyl products, underscoring the dynamic nature of these cationic intermediates. beilstein-journals.org In the context of cyclopropyl ethers, Lewis acid-catalyzed ring-opening can proceed via an SN1-like mechanism, where the formation of the cyclopropyl-stabilized carbocation is the rate-determining step. rsc.orgnih.gov
Table 1: Relative Solvolysis Rates of Various Alkyl Substrates
| Substrate | Relative Rate (k/k₀) |
|---|---|
| Ethyl | 1 |
| Isopropyl | 10² |
| tert-Butyl | 10⁶ |
| Cyclopropylcarbinyl | 10⁴ - 10⁶ |
This table illustrates the significant rate enhancement provided by the cyclopropyl group in solvolysis reactions, comparable to that of a tertiary carbocation.
Role of Radical Intermediates in Cyclopropane Transformations
While cationic pathways are common, radical intermediates also play a crucial role in the transformations of cyclopropyl ethers and their analogs. acs.org Radical reactions are often initiated by thermal or photochemical means, or through single-electron transfer (SET) processes. beilstein-journals.orgnih.gov The presence of radical intermediates can be confirmed through radical trapping experiments using reagents like TEMPO or BHT, which suppress the reaction. beilstein-journals.org
Once formed, a radical adjacent to a cyclopropane ring can induce ring-opening. beilstein-journals.orgnih.gov The cyclopropylcarbinyl radical is less stable than its cationic counterpart but still undergoes rapid ring-opening to the more stable homoallylic radical. beilstein-journals.orglibretexts.org This process is a key step in many radical-mediated cascade reactions. For example, a radical can be generated on the ether side chain, which then adds intramolecularly to the cyclopropane ring. The resulting cyclopropyl-substituted carbon radical readily undergoes ring fission to produce a linear alkyl radical, which can then participate in further cyclization or substitution reactions. beilstein-journals.orgnih.gov
The regioselectivity of the ring-opening is influenced by the stability of the resulting radical. Cleavage typically occurs to form the most substituted, and therefore most stable, radical intermediate. beilstein-journals.org These radical pathways are instrumental in the synthesis of complex cyclic and acyclic molecules from cyclopropane precursors. nih.gov
Characterization of Transition States and Energetic Profiles
Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for characterizing the transition states and energetic profiles of reactions involving cyclopropyl ethers. researchgate.netresearchgate.net These studies provide detailed information about the geometry of transition states, activation energies, and reaction thermodynamics, which are often difficult to obtain experimentally.
For cationic ring-opening reactions, calculations show that the cyclopropyl cation itself may not be a true intermediate but rather a transition state on the pathway to the more stable allyl cation. researchgate.net The energy barrier for this ring-opening is significantly lowered by the participation of the cyclopropyl group. researchgate.net Quantum-chemical calculations on urea-catalyzed nucleophilic ring-opening of nitrocyclopropanes, an analogous system, have elucidated the role of the catalyst in lowering the activation energy by stabilizing the transition state. researchgate.net
In radical reactions, the energy profile for the ring-opening of a cyclopropylcarbinyl radical shows a relatively low barrier, confirming the rapid nature of this process. The transition state involves the elongation of one of the cyclopropane C-C bonds, leading to the formation of the homoallylic radical. researchgate.net The energetic profiles of these reactions are crucial for understanding reaction rates and selectivity. For instance, in competing reaction pathways, the product distribution is often determined by the relative energies of the respective transition states. nih.gov
Stereochemical Aspects of Reaction Pathways
The stereochemical outcome of reactions involving cyclopropanes is a critical aspect, often providing mechanistic insights and enabling the synthesis of stereochemically defined products. The rigid framework of the cyclopropane ring plays a key role in controlling the stereochemistry of both its formation and subsequent transformations. nih.gov
Stereospecificity and Diastereoselectivity in Cyclopropane Formation and Ring Opening
The formation of cyclopropanes, for instance through Simmons-Smith cyclopropanation, can be highly diastereoselective, especially when directed by a nearby functional group like a hydroxyl or ether oxygen. nih.govnih.gov In alkenyl cyclopropyl carbinol derivatives, the directing group guides the reagent to one face of the double bond, resulting in the formation of a single diastereomer of the bicyclopropane product. nih.gov Such tandem reactions, where an initial stereocenter directs the formation of subsequent ones, are powerful strategies for asymmetric synthesis. nih.govnih.gov
Ring-opening reactions of cyclopropanes can also proceed with a high degree of stereocontrol. nih.govresearchgate.net For example, the Lewis acid-catalyzed ring-opening of non-donor-acceptor cyclopropanes via intramolecular Friedel-Crafts alkylation has been shown to proceed with complete retention of configuration at the migrating carbon center. rsc.orgnih.gov This stereospecificity is dictated by the conformation of the carbocationic intermediate, which controls the trajectory of the intramolecular attack. nih.gov Similarly, nucleophilic attack on activated cyclopropanes often occurs in a stereospecific SN2-like manner. nih.gov
The isomerization of optically active cyclopropyl ethers to allyl ethers, catalyzed by zinc iodide, has been shown to be stereospecific, proceeding without loss of optical purity. acs.orgacs.org This indicates a concerted or stepwise mechanism where the stereochemical information is retained throughout the transformation.
Table 2: Diastereoselectivity in Directed Simmons-Smith Cyclopropanation
| Substrate (Alkenyl Cyclopropyl Derivative) | Directing Group | Diastereomeric Ratio (dr) |
|---|---|---|
| Alkenyl Cyclopropyl Carbinol | -OH | >98:2 |
| Alkenyl Cyclopropyl Methyl Ether | -OMe | >98:2 |
| Alkenyl Cyclopropyl Silyl Ether | -OSiR₃ | >98:2 |
Data adapted from studies on analogous systems, demonstrating the strong directing effect of oxygen-containing functional groups in achieving high diastereoselectivity. nih.gov
Enantio- and Diastereocontrol in Complex Systems
Achieving both enantio- and diastereocontrol is a central goal in modern organic synthesis. In systems involving cyclopropyl ethers, chirality can be introduced through various strategies, including the use of chiral catalysts, chiral auxiliaries, or starting from enantiomerically enriched precursors. mdpi.comresearchgate.netrsc.orgnih.gov
Catalytic asymmetric ring-opening reactions of donor-acceptor cyclopropanes have been extensively studied, allowing for the synthesis of enantioenriched products. scispace.comresearchgate.net Chiral Lewis acid catalysts can differentiate between the enantiotopic faces of a meso-cyclopropane or selectively react with one enantiomer in a racemic mixture (kinetic resolution). scispace.com For instance, copper complexes with chiral BOX or trisoxazoline ligands have proven effective in catalyzing enantioselective (3+2) and (4+3) annulation reactions of donor-acceptor cyclopropanes with high diastereo- and enantioselectivity. scispace.com
The synthesis of densely substituted, enantiomerically enriched cyclopropyl ethers has been achieved through the diastereoselective formal nucleophilic substitution of chiral, non-racemic bromocyclopropanes. mdpi.com In this method, a pre-existing chiral center on the cyclopropane ring directs the approach of the incoming nucleophile (an alkoxide), leading to the formation of a product with high diastereomeric purity. mdpi.commdpi.com These methods provide access to complex chiral building blocks that are valuable in medicinal chemistry and natural product synthesis. bohrium.comnih.govresearchgate.net
Influence of Substituent Effects on Reactivity (e.g., Alkoxy Group Directing Effects)
The reactivity of the cyclopropane ring is significantly influenced by the nature of the substituents attached to it. In cyclopropyl ethers such as this compound, the alkoxy group plays a crucial role in directing the outcome of various reactions, primarily through electronic effects.
The presence of an oxygen atom in the alkoxy group makes it electron-donating, which can stabilize adjacent carbocationic intermediates that may form during ring-opening reactions. nih.govresearchgate.net This stabilization is a key factor in determining the regioselectivity of such reactions. In acid-catalyzed ring-opening reactions, for instance, the protonation of the cyclopropane ring is followed by the cleavage of a carbon-carbon bond to form a carbocation. The alkoxy group stabilizes a positive charge on the adjacent carbon, thereby favoring the cleavage of the bond that leads to the formation of the most stable carbocationic intermediate.
Research on analogous systems has shown that electron-donating groups on an aryl substituent attached to a cyclopropane ring increase the reaction yield in nucleophilic substitution reactions. nih.gov This is attributed to the enhanced stabilization of the cyclopropylcarbinyl species that is initially formed. nih.gov Conversely, the steric hindrance caused by bulky substituents can also affect the reaction course and diastereoselectivity. mdpi.com For example, increasing the steric bulk at the nitrogen of an aniline (B41778) pronucleophile was found to significantly improve the diastereoselectivity in a reaction with a bromocyclopropane. mdpi.com
In the context of Friedel-Crafts-type ring-opening reactions, alkoxy groups on an aromatic nucleophile act as ortho- or para-directing groups, guiding the alkylation to these positions. nih.gov The electron-donating nature of the alkoxy group increases the electron density of the aromatic ring, making it a more efficient nucleophile for attacking the activated cyclopropane. nih.gov
The table below summarizes the effect of different substituents on the reactivity of cyclopropane derivatives based on findings from related studies.
| Substituent Type | Position on Cyclopropane Ring System | Effect on Reactivity | Example Reaction |
| Alkoxy Group (e.g., Ethoxy) | Attached to a propyl side chain | Electron-donating; stabilizes adjacent carbocationic intermediates, directing regioselectivity of ring-opening. nih.govresearchgate.net | Acid-catalyzed ring-opening |
| Electron-donating Group (on Aryl substituent) | Attached directly to the cyclopropane ring | Increases reaction yield by stabilizing cyclopropylcarbinyl intermediates. nih.gov | Nucleophilic substitution |
| Bulky Substituent (e.g., Ethyl on N-terminus of pronucleophile) | On the attacking nucleophile | Increases diastereoselectivity due to steric hindrance. mdpi.com | Nucleophilic substitution on bromocyclopropane |
| Alkoxy Group (on Aromatic Nucleophile) | On the attacking nucleophile | Acts as ortho-, para-director; increases nucleophilicity of the arene. nih.gov | Friedel-Crafts ring-opening |
Solvent Effects on Reaction Mechanisms
The solvent in which a reaction is conducted can have a profound impact on the reaction mechanism and the distribution of products. For reactions involving cyclopropyl ethers like this compound, which may proceed through charged or polar intermediates, the polarity of the solvent is a critical factor.
In reactions that proceed via zwitterionic intermediates, such as the cycloaddition of some cyclopropyl ethers to tetracyanoethene, the solvent polarity can influence the stability of these intermediates and, consequently, the reaction pathway. researchgate.net A polar solvent can stabilize the separated charges in the zwitterion, potentially favoring its formation and subsequent reaction steps.
The effect of solvent polarity on reaction rates and product selectivity has been systematically studied in other organic reactions, and the principles can be extended to cyclopropane chemistry. For instance, in the aerobic oxidation of 2-ethylhexanal, a switch from nonpolar to polar protic solvents revealed a significant change in product distribution. frontiersin.org Protic solvents, capable of forming hydrogen bonds, can interact strongly with reactants and intermediates, which can alter the energy of activation for different pathways. frontiersin.org For example, hydrogen bonding between a protic solvent and a reactant can increase the energy required to break a C-H bond, thus slowing down the reaction rate. frontiersin.org
The table below illustrates the expected influence of different solvent types on reactions of cyclopropyl ethers that may involve polar or ionic intermediates.
| Solvent Type | Key Property | Expected Effect on Mechanism |
| Nonpolar (e.g., Hexane) | Weak van der Waals forces | Minimal stabilization of polar intermediates. May favor concerted or radical pathways. |
| Polar Aprotic (e.g., Acetonitrile, DMSO) | High dielectric constant | Stabilizes charged intermediates and transition states, potentially increasing the rate of reactions involving ionic species. researchgate.net |
| Polar Protic (e.g., Methanol, Isopropanol) | Hydrogen bonding capability | Strong solvation of reactants and intermediates; can either accelerate or decelerate reactions depending on the specific interactions. May favor pathways where H-transfer is promoted. frontiersin.org |
Future Research Directions and Unexplored Avenues for 2 Ethoxy 2 Methylpropyl Cyclopropane Chemistry
Development of Novel Synthetic Routes to Highly Substituted Cyclopropyl (B3062369) Ethers
The synthesis of highly substituted cyclopropyl ethers, such as (2-Ethoxy-2-methylpropyl)cyclopropane, presents a considerable challenge. While general methods for cyclopropanation are well-established, their application to sterically demanding and electronically complex substrates often requires significant optimization. acs.orgx-chemrx.com Future research in this area should focus on developing novel synthetic routes that offer high yields, stereoselectivity, and functional group tolerance.
Key areas for investigation include:
Transition-Metal Catalyzed Cyclopropanation: Exploring a range of transition metal catalysts, such as those based on rhodium, copper, and palladium, could lead to efficient and selective methods for the synthesis of this compound. organic-chemistry.orgnih.gov The development of chiral ligands for these catalysts would be crucial for accessing enantiomerically pure forms of the target molecule.
Carbenoid Chemistry: Investigating the use of novel carbenoid precursors, including those generated from diazo compounds or dihaloalkanes, could provide alternative pathways to the desired cyclopropyl ether. libretexts.org The Simmons-Smith reaction and its modifications are particularly relevant starting points for such investigations. organic-chemistry.orgnih.gov
Diastereoselective and Enantioselective Strategies: Given the potential for stereoisomerism in substituted cyclopropanes, the development of stereoselective synthetic methods is of paramount importance. This could involve the use of chiral auxiliaries, catalysts, or starting materials to control the stereochemical outcome of the cyclopropanation reaction. mdpi.commdpi.com
A comparative analysis of potential synthetic strategies is presented in Table 1.
| Synthetic Strategy | Potential Advantages | Potential Challenges |
| Transition-Metal Catalysis | High efficiency, good control over stereoselectivity. organic-chemistry.org | Catalyst sensitivity, cost of precious metals. |
| Carbenoid Chemistry | Readily available starting materials, well-established procedures. libretexts.org | Handling of potentially hazardous reagents, limited substrate scope. |
| Asymmetric Synthesis | Access to enantiomerically pure compounds. acs.orgmdpi.com | Development of effective chiral catalysts or auxiliaries. |
Table 1: Comparison of Potential Synthetic Routes
Exploration of New Reactivity Modes and Transformational Cascades
The strained cyclopropane (B1198618) ring is known to undergo a variety of ring-opening reactions, providing access to a diverse range of functionalized acyclic compounds. wikipedia.orgnih.gov The presence of the ethoxy and methyl groups on the side chain of this compound is expected to influence its reactivity in unique ways.
Future research should explore:
Acid-Catalyzed Ring Opening: Investigating the behavior of this compound under acidic conditions could reveal novel rearrangement pathways and the formation of interesting carbocationic intermediates. The regioselectivity and stereoselectivity of such reactions would be of particular interest.
Transition-Metal Mediated C-C Bond Activation: The activation of the C-C bonds of the cyclopropane ring by transition metals is a powerful tool for the construction of complex molecular architectures. wikipedia.orgrsc.org Studying the reactions of this compound with various transition metal complexes could lead to the discovery of new catalytic transformations.
Radical Reactions: The high ring strain of cyclopropanes makes them susceptible to radical-mediated ring opening. beilstein-journals.org Exploring the photochemistry and radical-initiated reactions of this compound could unveil novel synthetic methodologies.
Advanced Mechanistic Studies and Computational Insights for Complex Reactions
A thorough understanding of the reaction mechanisms governing the synthesis and reactivity of this compound is essential for the rational design of new synthetic methods and applications.
Future efforts should focus on:
Kinetic Studies: Performing detailed kinetic analyses of key reactions will provide valuable information about reaction rates, activation parameters, and the nature of reaction intermediates. proquest.com
Spectroscopic Characterization of Intermediates: The use of advanced spectroscopic techniques, such as low-temperature NMR and in-situ IR, could allow for the direct observation and characterization of transient intermediates.
Computational Modeling: Density Functional Theory (DFT) and other computational methods can provide deep insights into reaction pathways, transition state geometries, and the electronic factors that control reactivity and selectivity. researchgate.netnih.govdoaj.org Such studies would be invaluable for predicting the outcome of unknown reactions and for optimizing existing synthetic protocols.
Applications in Advanced Materials Science and Catalyst Design
While the specific applications of this compound are yet to be discovered, the unique properties of cyclopropane-containing molecules suggest several promising avenues for exploration.
Potential areas of application include:
Polymer Chemistry: The strained cyclopropane ring can act as a reactive monomer in ring-opening polymerization, leading to the formation of novel polymeric materials with unique properties.
Ligand Design for Catalysis: Chiral cyclopropane derivatives have been successfully employed as ligands in asymmetric catalysis. nih.gov The synthesis of chiral variants of this compound could lead to the development of new and highly effective catalysts for a range of organic transformations.
Bioactive Molecules: The cyclopropane motif is present in a number of biologically active natural products and pharmaceuticals. nih.gov The synthesis and biological evaluation of this compound and its derivatives could lead to the discovery of new therapeutic agents.
Q & A
Q. What are the recommended synthetic strategies for (2-Ethoxy-2-methylpropyl)cyclopropane, and how can competing side reactions be minimized?
The synthesis of cyclopropane derivatives often involves [2+1] cycloaddition reactions (e.g., Simmons-Smith) or alkylation of cyclopropane precursors. For ether-functionalized cyclopropanes like "this compound," nucleophilic substitution (e.g., using cyclopropane Grignard reagents with 2-ethoxy-2-methylpropyl halides) is plausible. To minimize side reactions (e.g., elimination or ring-opening):
Q. How should researchers handle this compound to mitigate flammability and reactivity risks?
Based on analogous cyclopropane derivatives (e.g., 2-Chloro-2-methylpropane):
- Storage : Keep in tightly sealed containers under inert gas (N₂/Ar) to prevent vapor ignition (flash point <23°C inferred from similar ethers) .
- Handling : Use explosion-proof equipment and static-safe tools to avoid sparks .
- Incompatibilities : Avoid strong oxidizers (e.g., peroxides) and bases, which may induce ring-opening or combustion .
Q. What spectroscopic methods are most effective for characterizing this compound’s structure?
Key techniques include:
- ¹H/¹³C NMR : Identify cyclopropane ring protons (δ 0.5–1.5 ppm) and ethoxy/methyl groups (δ 1.2–3.5 ppm). Coupling constants (J ≈ 5–10 Hz) confirm cyclopropane geometry .
- IR Spectroscopy : Detect ether C-O stretches (~1100 cm⁻¹) and cyclopropane ring vibrations (~800–1000 cm⁻¹) .
- Mass Spectrometry : Confirm molecular ion [M⁺] and fragmentation patterns (e.g., loss of ethoxy group) .
Advanced Research Questions
Q. How does the electron-donating ethoxy group influence the ring strain and reactivity of this compound?
The ethoxy group reduces ring strain via hyperconjugation, stabilizing the cyclopropane moiety. This lowers reactivity in electrophilic additions but enhances susceptibility to nucleophilic attack at the β-carbon. Computational studies (DFT/B3LYP) can map electron density distribution to predict regioselectivity in reactions like hydrogenation or ring-opening .
Q. What experimental design considerations are critical for studying the compound’s stability under varying pH and temperature?
- pH Stability : Cyclopropanes are prone to acid-catalyzed ring-opening. Test stability in buffered solutions (pH 2–12) at 25°C, monitoring via NMR for degradation products (e.g., alkenes) .
- Thermal Stability : Conduct thermogravimetric analysis (TGA) to determine decomposition onset temperatures. For kinetic studies, use Arrhenius plots from isothermal experiments (50–100°C) .
Q. How can researchers address gaps in ecological and toxicological data for this compound?
While no direct data exists (as seen in analogous compounds ), propose:
- QSAR Modeling : Predict bioaccumulation (logP) and toxicity (LD50) using software like EPI Suite .
- Microcosm Studies : Assess biodegradability in soil/water systems spiked with the compound, tracking half-life via LC-MS .
Methodological Challenges and Solutions
Q. What strategies improve yield in multi-step syntheses involving this compound?
- Protecting Groups : Temporarily mask reactive sites (e.g., ethoxy groups) with silyl ethers during cyclopropanation .
- Flow Chemistry : Enhance heat transfer and reduce side reactions in exothermic steps (e.g., cyclopropane formation) .
Q. How can stereochemical outcomes be controlled in derivatives of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
